molecular formula C17H27N3O3 B6420631 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid CAS No. 1029938-56-4

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid

Cat. No.: B6420631
CAS No.: 1029938-56-4
M. Wt: 321.4 g/mol
InChI Key: VDNQZTCZOMVPCD-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a phenylcarbamoyl group, and a pentylamino group attached to a propanoic acid backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylcarbamoyl Intermediate: This step involves the reaction of 4-(dimethylamino)aniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, to form the phenylcarbamoyl intermediate.

    Alkylation: The phenylcarbamoyl intermediate is then alkylated with a pentylamine derivative under basic conditions to introduce the pentylamino group.

    Coupling with Propanoic Acid: The final step involves coupling the alkylated intermediate with a propanoic acid derivative, such as 2-bromo-propanoic acid, under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(butylamino)propanoic acid
  • 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(hexylamino)propanoic acid
  • 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(methylamino)propanoic acid

Uniqueness

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-(pentylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[4-(dimethylamino)anilino]-4-oxo-2-(pentylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-4-5-6-11-18-15(17(22)23)12-16(21)19-13-7-9-14(10-8-13)20(2)3/h7-10,15,18H,4-6,11-12H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNQZTCZOMVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC=C(C=C1)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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